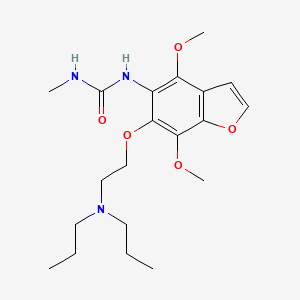![molecular formula C16H20N2O5S B14453474 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine CAS No. 77481-08-4](/img/structure/B14453474.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine is a compound known for its fluorescent properties. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is often used in biochemical applications due to its ability to form stable fluorescent adducts with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with D-threonine. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The sulfonyl chloride group reacts with the amino group of D-threonine, forming a stable sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions include various substituted sulfonamides and oxidized or reduced derivatives of the naphthalene ring.
Scientific Research Applications
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting and quantifying various analytes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial processes.
Mechanism of Action
The mechanism by which N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine exerts its effects involves the formation of a stable fluorescent adduct with target molecules. The sulfonyl group reacts with primary amino groups in proteins and peptides, forming a covalent bond. This interaction results in a fluorescent signal that can be detected and measured using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: Another fluorescent reagent that reacts with primary amino groups to form stable fluorescent adducts.
Dansyl Amide: Similar to dansyl chloride but with an amide group instead of a chloride group.
Dansyl Hydrazine: Contains a hydrazine group and is used for similar applications.
Uniqueness
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine is unique due to its specific interaction with D-threonine, which enhances its selectivity and sensitivity in detecting specific biomolecules. Its fluorescent properties make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
77481-08-4 |
|---|---|
Molecular Formula |
C16H20N2O5S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21)/t10-,15+/m0/s1 |
InChI Key |
FKKZRYVWMJRWNI-ZUZCIYMTSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
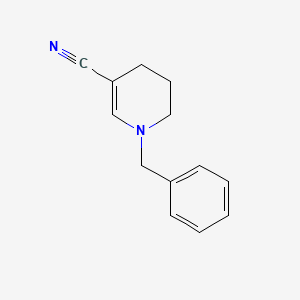
![9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B14453408.png)
![Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-](/img/structure/B14453416.png)
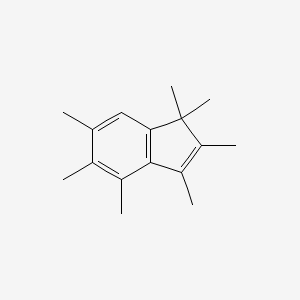

![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)


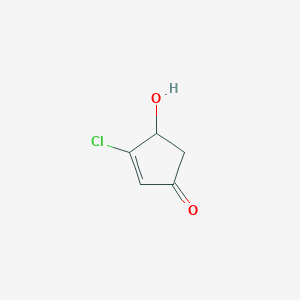
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
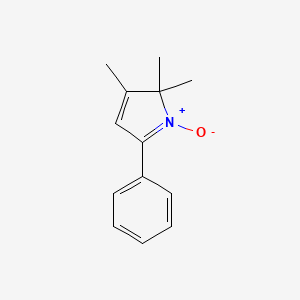
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
